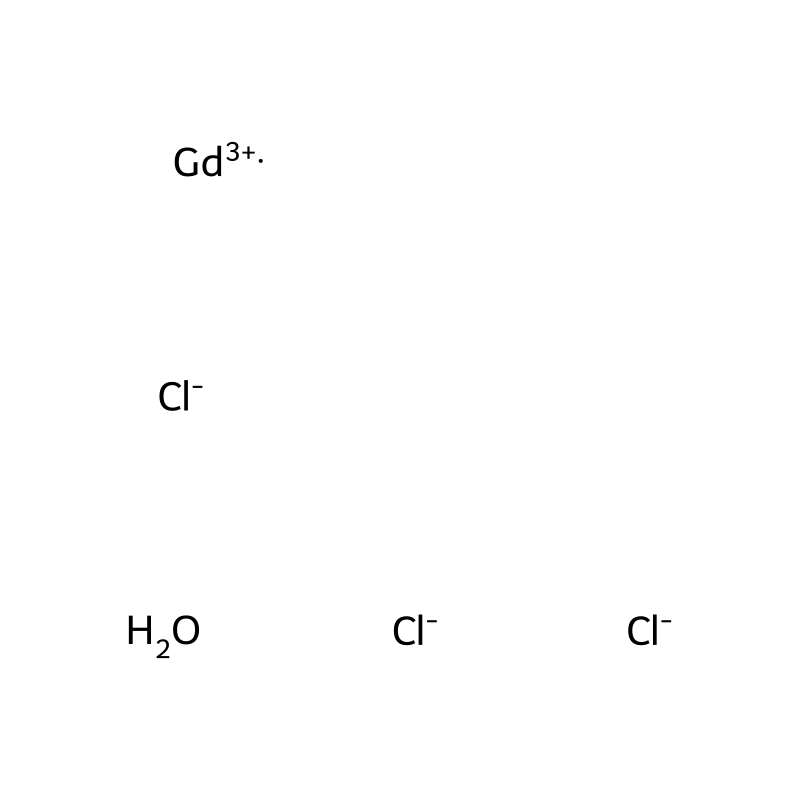Gadolinium chloride(GdCl3), hydrate (8CI,9CI)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Contrast Agent Development:
One of the most promising research areas for GdCl3 is its potential use as a contrast agent in medical imaging techniques like Magnetic Resonance Imaging (MRI). Gadolinium-based contrast agents enhance the contrast between different tissues in MRI scans, allowing for better visualization and diagnosis of various medical conditions. Researchers are exploring GdCl3 as an alternative to currently used contrast agents due to its unique properties, including:
- High relaxivity: This refers to the ability of the contrast agent to shorten the relaxation time of water protons in tissues, leading to brighter signals in MRI scans. Studies suggest GdCl3 exhibits higher relaxivity compared to some existing contrast agents, potentially improving image quality.
- Biocompatibility: Ideally, contrast agents should be non-toxic and easily eliminated from the body. Research indicates GdCl3 shows promising biocompatibility characteristics, potentially reducing the risk of side effects associated with some contrast agents [].
Gadolinium chloride, specifically gadolinium(III) chloride hydrate (GdCl₃·6H₂O), is a colorless, hygroscopic, and water-soluble compound. It typically appears as a white crystalline solid and is known for its strong paramagnetic properties due to the presence of gadolinium ions, which have seven unpaired electrons in their f-orbitals. This compound is primarily utilized in various applications, particularly in medical imaging as a contrast agent in magnetic resonance imaging (MRI) due to its unique electronic configuration and magnetic properties .
- Ingestion: May cause mild gastrointestinal irritation.
- Skin/Eye Contact: May cause irritation upon prolonged contact.
- Chronic Exposure: No data available on chronic health effects.
Gadolinium(III) chloride can be synthesized through several reactions:
- Direct Reaction with Hydrochloric Acid:This reaction involves heating gadolinium metal with hydrochloric acid at approximately 600 °C .
- Ammonium Chloride Route:This method is more economical and involves the initial formation of ammonium pentachlorogadolinate, which is then decomposed to yield gadolinium chloride .
- Hydration Reaction:
Gadolinium chloride can also form hydrates, such as the hexahydrate:
The synthesis methods for gadolinium(III) chloride include:
- Direct Synthesis: Heating gadolinium metal with hydrochloric acid.
- Ammonium Chloride Method: Utilizing ammonium chloride and gadolinium oxide or metal to form an intermediate complex, which is then decomposed.
- Hydrothermal Synthesis: Involves reacting gadolinium oxide with hydrochloric acid under controlled conditions.
These methods allow for the production of both anhydrous and hydrated forms of gadolinium chloride .
Gadolinium(III) chloride has several significant applications:
- Medical Imaging: Primarily used as a contrast agent in MRI scans to enhance image quality.
- Nuclear Magnetic Resonance: Utilized in research settings for studies involving magnetic properties.
- Material Science: Employed in the development of advanced materials due to its unique magnetic properties.
- Catalysis: Investigated for use in catalyzing various
Studies have shown that gadolinium(III) chloride interacts with various biological systems. For instance, it has been observed to affect liver function and transaminase levels in acute intravenous studies in animal models. Additionally, it acts as a blocker for certain transient receptor potential channels, indicating potential pharmacological applications .
Several compounds share similarities with gadolinium(III) chloride. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Lanthanum Chloride | LaCl₃ | Less toxic; primarily used in ceramics and glassmaking. |
| Cerium Chloride | CeCl₃ | Used in catalysts; exhibits different oxidation states. |
| Neodymium Chloride | NdCl₃ | Exhibits strong magnetic properties; used in magnets. |
| Dysprosium Chloride | DyCl₃ | Known for high magnetic susceptibility; used in electronics. |
Uniqueness of Gadolinium Chloride: Gadolinium(III) chloride's distinctive paramagnetic properties make it particularly valuable for MRI applications compared to other lanthanide chlorides, which may not exhibit the same level of biological utility or safety concerns when used as contrast agents .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








